![molecular formula C17H19N3O B15161411 Pyrrolo[1,2-a]pyrazine, 3,4-dihydro-6-(4-morpholinyl)-1-phenyl- CAS No. 658699-51-5](/img/structure/B15161411.png)
Pyrrolo[1,2-a]pyrazine, 3,4-dihydro-6-(4-morpholinyl)-1-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrrolo[1,2-a]pyrazine, 3,4-dihydro-6-(4-morpholinyl)-1-phenyl-: is a complex organic compound belonging to the class of pyrrolopyrazines
Synthetic Routes and Reaction Conditions:
Fusion of Pyrazinone to Pyrrole Derivative: This method involves the fusion of a pyrazinone ring to a pyrrole derivative under specific reaction conditions.
Fusion of Pyrrole to Pyrazinone: This approach involves the fusion of a pyrrole ring to a pyrazinone ring.
Multicomponent Reactions: These reactions involve multiple reactants coming together in a single reaction vessel to form the desired compound.
Miscellaneous Strategies: Other synthetic strategies may include various chemical reactions tailored to produce the target compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The methods mentioned above can be scaled up for industrial production, with careful control of reaction parameters such as temperature, pressure, and catalysts.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions involve replacing one or more atoms or groups in the compound with different atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the compound.
Reduction Products: Reduced forms of the compound.
Substitution Products: Substituted derivatives with different functional groups.
科学的研究の応用
Chemistry: The compound is used in synthetic organic chemistry as a building block for the synthesis of more complex molecules. Biology: It exhibits biological activities such as antibacterial, antifungal, and antiviral properties. Medicine: Industry: Used in the production of specialty chemicals and materials.
作用機序
The compound exerts its effects through specific molecular targets and pathways. The exact mechanism may vary depending on the biological context, but it generally involves interactions with enzymes, receptors, or other biomolecules. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes.
類似化合物との比較
5H-Pyrrolo[2,3-b]pyrazine: Known for its kinase inhibition activity.
Dihydropyrrolo[1,2-a]pyrazinone: Another related compound with potential biological activities.
Uniqueness: Pyrrolo[1,2-a]pyrazine, 3,4-dihydro-6-(4-morpholinyl)-1-phenyl- is unique due to its specific structural features and the resulting biological activities. Its distinct chemical structure allows it to interact with biological targets in ways that are different from other similar compounds.
特性
CAS番号 |
658699-51-5 |
|---|---|
分子式 |
C17H19N3O |
分子量 |
281.35 g/mol |
IUPAC名 |
4-(1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazin-6-yl)morpholine |
InChI |
InChI=1S/C17H19N3O/c1-2-4-14(5-3-1)17-15-6-7-16(20(15)9-8-18-17)19-10-12-21-13-11-19/h1-7H,8-13H2 |
InChIキー |
SSLLRIVBSWARTQ-UHFFFAOYSA-N |
正規SMILES |
C1CN2C(=CC=C2N3CCOCC3)C(=N1)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


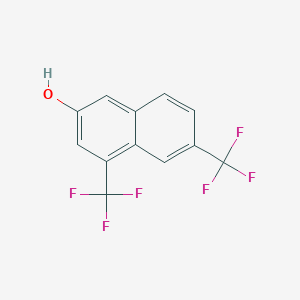
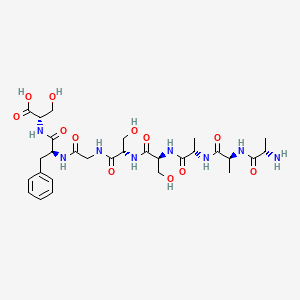
![3-(2-{2-[(2R)-2-Methylpyrrolidin-1-yl]ethyl}-1-benzofuran-5-yl)quinoline](/img/structure/B15161337.png)
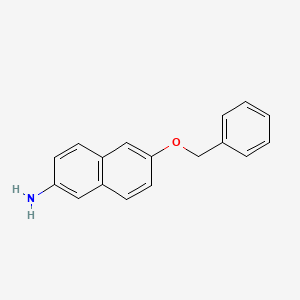
![1-Butyl-2-[2-(2H-imidazol-2-ylidene)ethylidene]-1,2-dihydropyridine](/img/structure/B15161341.png)
![(2-Azido-5-methoxyphenyl)[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B15161345.png)


![N,N'-(Ethane-1,2-diyl)bis[2-(2-formylphenoxy)acetamide]](/img/structure/B15161395.png)

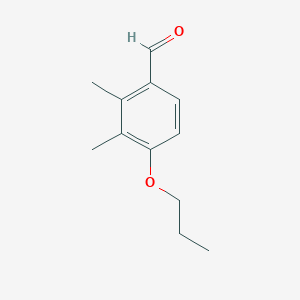
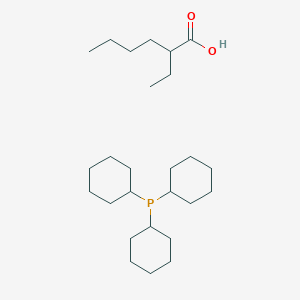
![6,6'-[1,2-Phenylenebis(oxy)]di(hexan-1-ol)](/img/structure/B15161425.png)
![N-[2,4-Dibromo-6-(hydrazinecarbonyl)phenyl]benzamide](/img/structure/B15161431.png)
